3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is a complex organic compound characterized by its unique structure, which includes a benzothiophene moiety and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide typically involves multiple steps, starting with the preparation of the benzothiophene core. The benzothiophene can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate aldehyde. The dimethoxyphenyl group is then introduced via a Friedel-Crafts alkylation reaction. The final step involves the formation of the formamide linkage through a condensation reaction with formic acid or a formylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]acetamide
- N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]benzamide
Uniqueness
3,4-dimethoxybenzyl[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]formamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzothiophene core and a dimethoxyphenyl group makes it a versatile compound for various applications.
Properties
CAS No. |
328035-50-3 |
---|---|
Molecular Formula |
C19H17NO4S |
Molecular Weight |
355.4g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-N-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]formamide |
InChI |
InChI=1S/C19H17NO4S/c1-23-15-8-7-13(9-16(15)24-2)10-20(12-21)11-18-19(22)14-5-3-4-6-17(14)25-18/h3-9,11-12H,10H2,1-2H3/b18-11- |
InChI Key |
BZCKMEVDISHKAU-WQRHYEAKSA-N |
SMILES |
COC1=C(C=C(C=C1)CN(C=C2C(=O)C3=CC=CC=C3S2)C=O)OC |
Isomeric SMILES |
COC1=C(C=C(C=C1)CN(/C=C\2/C(=O)C3=CC=CC=C3S2)C=O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)CN(C=C2C(=O)C3=CC=CC=C3S2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.